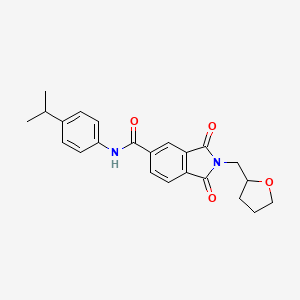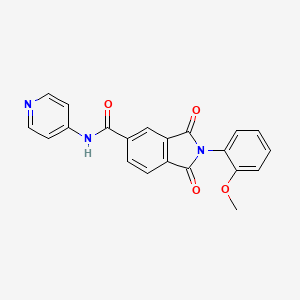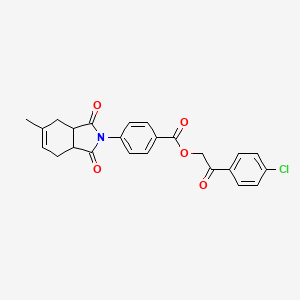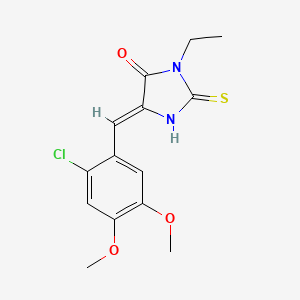
N-(4-isopropylphenyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide
Descripción general
Descripción
N-(4-isopropylphenyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.17360725 g/mol and the complexity rating of the compound is 641. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Activity
The exploration of novel ligands and their complexes has been a significant area of research in organometallic chemistry. For instance, Bakthavachalam and Reddy (2013) synthesized 1,5-bis(2,6-diisopropylphenyl)-2,4-diphenyl-1,3,5-triazapenta-1,3-diene (L1H) and its aluminum complexes, demonstrating their catalytic activity in the ring-opening polymerization (ROP) of ε-caprolactone. This study highlights the potential of structurally related compounds in polymerization processes, suggesting a similar scope for N-(4-isopropylphenyl)-1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-5-isoindolinecarboxamide in catalysis and polymer science (Bakthavachalam & Reddy, 2013).
Drug Delivery Systems
Poly(N-isopropyl acrylamide) (PNIPAM) is a thermoresponsive polymer widely investigated for its applications in drug delivery systems. Convertine et al. (2004) reported on the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, showcasing the importance of selecting appropriate chain transfer agents for achieving controlled polymerization. This research opens avenues for utilizing this compound in the development of novel drug delivery mechanisms by modifying its polymeric properties for specific applications (Convertine et al., 2004).
DNA Binding Affinity and Therapeutic Potentials
The study of minor groove binding drugs like furamidine, which shows enhanced DNA-binding affinity compared to pentamidine, is crucial for the development of novel therapeutic agents. Laughton et al. (1995) elucidated the structural origins of furamidine's increased efficacy against Pneumocystis carinii, providing insights into the potential of this compound in binding to DNA or RNA for therapeutic purposes (Laughton et al., 1995).
Ligand Synthesis and Chemical Reactivity
The synthesis of new ligands and their potential for forming complexes with various metals is another area of interest. Escobar et al. (2015) described the synthesis of N-(2,6-diisopropylphenyl)-2-phenyldiazenecarboxamide and its reactions, highlighting the reactivity of such compounds in forming new chemical structures. This research points to the potential of this compound in synthesizing novel ligands for metal complexes (Escobar et al., 2015).
Propiedades
IUPAC Name |
1,3-dioxo-2-(oxolan-2-ylmethyl)-N-(4-propan-2-ylphenyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-14(2)15-5-8-17(9-6-15)24-21(26)16-7-10-19-20(12-16)23(28)25(22(19)27)13-18-4-3-11-29-18/h5-10,12,14,18H,3-4,11,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJOSNFHKNWLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [3-hydroxy-2-oxo-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4006971.png)
![2-(1H-benzimidazol-1-yl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide](/img/structure/B4006977.png)
![N-(2,6-diethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4006981.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl 4-chlorobenzoate](/img/structure/B4006983.png)
![(4aS*,8aS*)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B4006989.png)
![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(2-phenylethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4006993.png)

![N~2~-(4-fluorobenzyl)-N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4007013.png)

![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}methanamine](/img/structure/B4007019.png)

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yloxy)propan-1-amine](/img/structure/B4007040.png)
![4-[3-nitro-4-(1-piperidinyl)benzoyl]morpholine](/img/structure/B4007048.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4007054.png)
